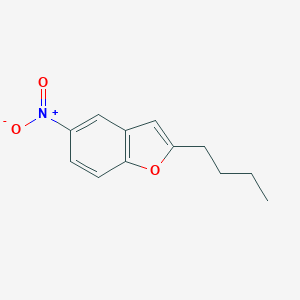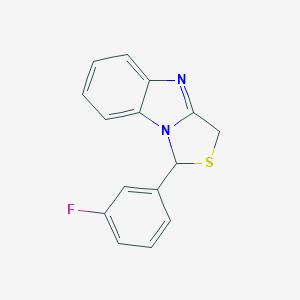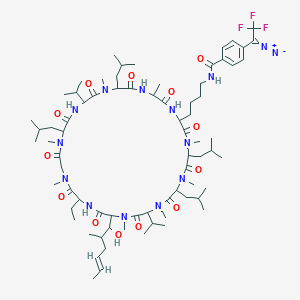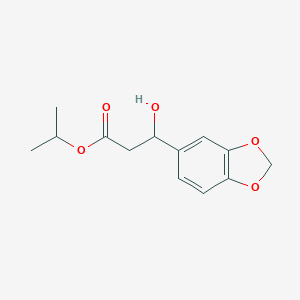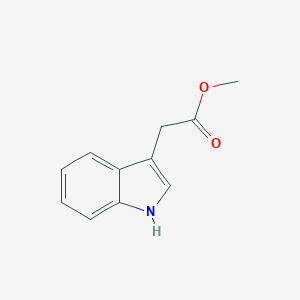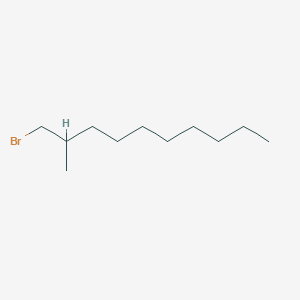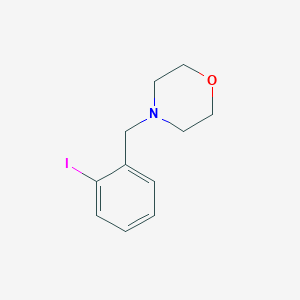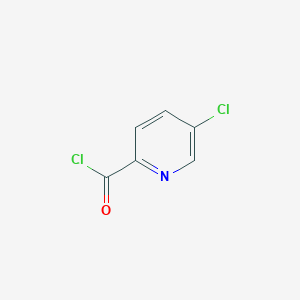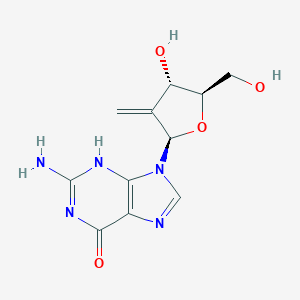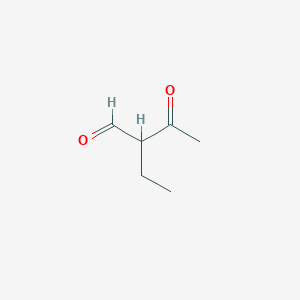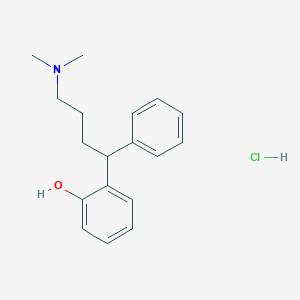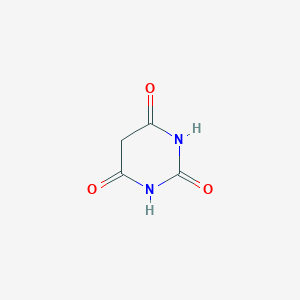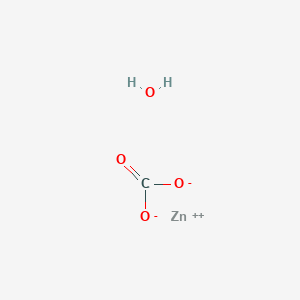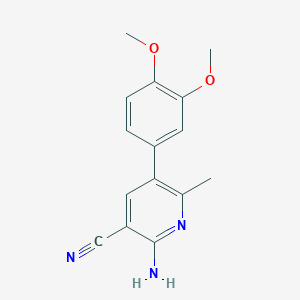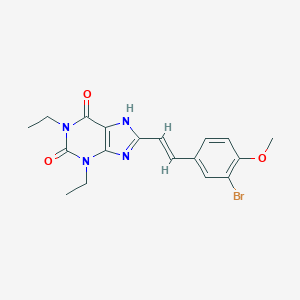
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine, also known as BMX or PD-168,077, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. BMX is a selective antagonist of the adenosine A1 receptor and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, vascular tone, and inflammation. By blocking the A1 receptor, (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can modulate these processes and exert its therapeutic effects.
Effets Biochimiques Et Physiologiques
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, vascular tone, and inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders, as well as anti-cancer effects in certain cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine is its selectivity for the adenosine A1 receptor, which allows for more targeted modulation of physiological processes. However, one limitation is that it can be difficult to obtain pure (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine due to its complex synthesis process, which can make it challenging to use in lab experiments.
Orientations Futures
There are several potential future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine. One area of interest is its potential use in the treatment of neurological disorders, particularly in combination with other drugs or therapies. Another area of interest is its potential use in the treatment of cancer, as more research is needed to fully understand its anti-cancer effects and how they can be optimized. Additionally, there is ongoing research into the synthesis and purification of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine to improve its yield and purity, which could make it more accessible for lab experiments and potential therapeutic applications.
Méthodes De Synthèse
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-methoxystyrene with ethyl acetoacetate, followed by the addition of xanthine and the use of various reagents to produce the final product. The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been optimized over the years to increase yield and purity, and it is now a well-established method in the field of medicinal chemistry.
Applications De Recherche Scientifique
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propriétés
Numéro CAS |
155271-48-0 |
|---|---|
Nom du produit |
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine |
Formule moléculaire |
C18H19BrN4O3 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O3/c1-4-22-16-15(17(24)23(5-2)18(22)25)20-14(21-16)9-7-11-6-8-13(26-3)12(19)10-11/h6-10H,4-5H2,1-3H3,(H,20,21)/b9-7+ |
Clé InChI |
SBUXPWCFVRLFGI-VQHVLOKHSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3-diethyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



